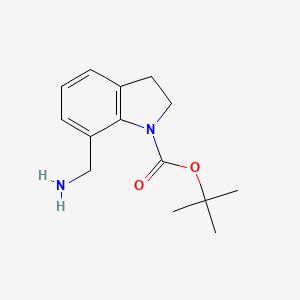

Tert-butyl 7-(aminomethyl)indoline-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 7-(aminomethyl)-2,3-dihydroindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-8-7-10-5-4-6-11(9-15)12(10)16/h4-6H,7-9,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQAKBUMNCPAWNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C1C(=CC=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50694352 | |

| Record name | tert-Butyl 7-(aminomethyl)-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086392-30-4 | |

| Record name | tert-Butyl 7-(aminomethyl)-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of Tert-butyl 7-(aminomethyl)indoline-1-carboxylate

An In-Depth Technical Guide to tert-Butyl 7-(aminomethyl)indoline-1-carboxylate and Its Isomers for Medicinal Chemistry Professionals

Abstract

This compound is a bifunctional molecule of significant interest in medicinal chemistry and drug discovery. As a member of the substituted indoline class, it serves as a valuable building block for the synthesis of more complex molecules, leveraging its protected primary amine and a reactive indoline scaffold. This guide provides a detailed examination of its physicochemical properties, safe handling protocols, and its strategic application in synthetic chemistry. Due to the limited publicly available experimental data for the 7-aminomethyl isomer, this document synthesizes information from commercial suppliers, safety data sheets for related compounds, and comprehensive computed data for the closely related isomer, tert-butyl 3-(aminomethyl)indoline-1-carboxylate, to provide a robust and practical resource for researchers.

Introduction: The Strategic Value of Substituted Indolines

The indoline core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for numerous natural products and FDA-approved drugs.[1] Its rigid, three-dimensional structure is ideal for presenting substituents in defined vectors to interact with biological targets such as protein kinases.[1] The introduction of functional groups, such as the aminomethyl group, provides a key vector for chemical modification and interaction with target proteins, for instance, by acting as a hydrogen bond donor.[1]

The compound this compound belongs to a class of intermediates where the indoline nitrogen is protected by a tert-butoxycarbonyl (Boc) group. This strategic protection serves two primary purposes:

-

Modulation of Reactivity : The Boc group deactivates the indole nitrogen, preventing its participation in undesired side reactions and allowing for selective functionalization at other positions on the scaffold.[1]

-

Facilitation of Synthesis : The Boc group can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the secondary amine, enabling further diversification at a later synthetic stage.[2]

This combination of a protected amine on the scaffold and a primary amine "handle" makes this molecule a versatile starting point for creating libraries of compounds for screening and lead optimization.[3]

Physicochemical Properties

Precise experimental data for this compound is not extensively published. However, robust computed data is available for the isomeric tert-butyl 3-(aminomethyl)indoline-1-carboxylate (CAS: 1086392-24-6), which provides a reliable estimate for the molecular properties. Researchers should treat these as predicted values and confirm them experimentally for the specific 7-isomer (CAS: 1086392-30-4) in their possession.

Table 1: Key Physicochemical Identifiers

| Property | Value | Source |

| Chemical Formula | C₁₄H₂₀N₂O₂ | [4][5] |

| Molecular Weight | 248.32 g/mol | [4] |

| Exact Mass | 248.152477885 Da | [4] |

| CAS Number | 1086392-30-4 (7-isomer) | [5] |

| Synonyms | 7-Aminomethyl-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester | N/A |

Table 2: Computed Physicochemical Properties (for 3-isomer)

| Property | Value | Details and Implications |

| XLogP3 | 1.6 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and cell membrane permeability. |

| Hydrogen Bond Donors | 1 | The primary amine (-NH₂) is the sole hydrogen bond donor. |

| Hydrogen Bond Acceptors | 3 | The two oxygen atoms of the carboxylate and the nitrogen of the amine can act as acceptors. |

| Rotatable Bond Count | 4 | Provides a degree of conformational flexibility, which can be crucial for binding to protein targets. |

| Topological Polar Surface Area (TPSA) | 55.6 Ų | Suggests good potential for oral bioavailability based on Lipinski's rule of five (TPSA < 140 Ų). |

| Physical Form | Solid |

Synthesis and Application in Drug Discovery

This compound is primarily used as an intermediate in multi-step organic synthesis. The strategic placement of the aminomethyl group allows it to serve as a nucleophile or as a point of attachment for building larger, more complex molecular architectures.

Core Synthetic Workflow

The general workflow for utilizing this building block in a drug discovery program involves two key transformations: functionalization of the primary amine and, if desired, deprotection of the indoline nitrogen.

Caption: Synthetic workflow using the title compound.

Experimental Protocol: Amide Bond Formation

This protocol describes a standard procedure for coupling the primary amine of the title compound with a carboxylic acid, a fundamental step in building potential drug candidates.

Objective: To synthesize an N-acylated derivative of this compound.

Materials:

-

This compound

-

Carboxylic acid of interest (R-COOH)

-

Coupling agent (e.g., HATU, HBTU)

-

Amine base (e.g., DIPEA, triethylamine)

-

Anhydrous solvent (e.g., DMF, DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reactant Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and the carboxylic acid (1.1 eq) in anhydrous DMF.

-

Activation: Add the coupling agent HATU (1.2 eq) and the amine base DIPEA (2.5 eq) to the solution.

-

Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure amide product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[6]

Safety, Handling, and Storage

As a research chemical, this compound and its analogs require careful handling in a controlled laboratory environment.

Table 3: Hazard Identification and Precautionary Statements

| Hazard Category | GHS Classification (Typical for Class) | Precautionary Measures |

| Acute Toxicity | H302: Harmful if swallowed.[7] | P264: Wash hands thoroughly after handling.[7] Do not eat, drink or smoke when using this product. |

| Skin Irritation | H315: Causes skin irritation. | P280: Wear protective gloves/eye protection/face protection.[8] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[8] |

| Eye Irritation | H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] |

| Respiratory Irritation | H335: May cause respiratory irritation.[7] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8] P271: Use only outdoors or in a well-ventilated area.[7] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle this compound exclusively in a chemical fume hood to avoid inhalation of dust or vapors.[8]

-

Eye and Face Protection: Wear safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[7][8]

-

Skin Protection: Handle with chemically resistant gloves (e.g., nitrile) inspected prior to use.[7][8] Wear a lab coat and appropriate protective clothing.[8]

-

Respiratory Protection: For operations that may generate significant dust, a particle respirator (e.g., N95/P95) may be necessary.[8]

Storage and Stability

-

Storage Conditions: Store in a tightly closed container in a dry and well-ventilated place.[8][9] For long-term stability, refrigeration is recommended.[9]

-

Incompatibilities: Avoid strong oxidizing agents.

-

Fire Safety: In case of fire, use dry sand, dry chemical, or alcohol-resistant foam.[8][9] Firefighting may produce hazardous decomposition products, including carbon monoxide and nitrogen oxides.[9]

Caption: Key safety, handling, and storage requirements.

Conclusion

This compound is a high-value synthetic intermediate for constructing novel molecular entities in drug discovery. Its bifunctional nature, featuring a reactive primary amine and a protected indoline scaffold, offers synthetic chemists considerable flexibility. While comprehensive experimental data for this specific isomer remains sparse, analysis of computed data for close analogs and safety information for the chemical class provides a strong foundation for its effective and safe use in the laboratory. Adherence to rigorous safety protocols and experimental verification of properties are paramount for any research program utilizing this versatile building block.

References

- Vertex AI Search. (2024-01-09).

- CymitQuimica. (2024-12-19).

-

PubChem. tert-Butyl 3-(aminomethyl)indoline-1-carboxylate. National Center for Biotechnology Information. [Link]

-

Anichem. This compound, 1086392-30-4. [Link]

-

PubChem. tert-Butyl 3-aminoindoline-1-carboxylate hydrochloride. National Center for Biotechnology Information. [Link]

-

National Institutes of Health. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. [Link]

-

PubChem. tert-Butyl indoline-1-carboxylate. National Center for Biotechnology Information. [Link]

-

MDPI. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy tert-Butyl 4-(aminomethyl)indoline-1-carboxylate | 1086392-32-6 [smolecule.com]

- 4. tert-Butyl 3-(aminomethyl)indoline-1-carboxylate | C14H20N2O2 | CID 53407735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound,1086392-30-4 [rovathin.com]

- 6. mdpi.com [mdpi.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. macrocyclics.com [macrocyclics.com]

- 9. combi-blocks.com [combi-blocks.com]

An In-depth Technical Guide to Tert-butyl 7-(aminomethyl)indoline-1-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 7-(aminomethyl)indoline-1-carboxylate, a key building block in modern medicinal chemistry. We will delve into its chemical identity, including its CAS number and structural features, and present a detailed, field-proven synthetic protocol. The guide will further explore the compound's physicochemical properties and its critical role as a versatile intermediate in the synthesis of complex bioactive molecules, with a particular focus on the development of kinase inhibitors. This document is intended to be a valuable resource for researchers and scientists engaged in drug discovery and development, offering both theoretical insights and practical methodologies.

Introduction: The Significance of the Indoline Scaffold

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, enabling precise interactions with biological targets. The strategic functionalization of the indoline ring is a cornerstone of modern drug design, allowing for the fine-tuning of pharmacological properties.

This compound has emerged as a particularly valuable synthetic intermediate. The presence of a Boc-protected nitrogen at the 1-position allows for controlled reactions at other positions of the indoline ring, while the aminomethyl group at the 7-position serves as a key handle for introducing diverse substituents and pharmacophores. This unique combination of features makes it an ideal starting material for the construction of compound libraries for high-throughput screening and lead optimization.

Chemical Identity and Physicochemical Properties

-

Chemical Name: this compound

-

CAS Number: 1086392-30-4[1]

-

Molecular Formula: C₁₄H₂₀N₂O₂

-

Molecular Weight: 248.32 g/mol

Structural Formula:

Table 1: Physicochemical Properties

| Property | Value | Source |

| Appearance | White to off-white solid | Commercial Suppliers |

| Solubility | Soluble in methanol, ethanol, and dichloromethane | General Chemical Knowledge |

| Melting Point | Not readily available | N/A |

| Boiling Point | Not readily available | N/A |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a multi-step process, often starting from a commercially available substituted indole or indoline. A common and effective strategy involves the regioselective functionalization of the 7-position of a Boc-protected indoline. The following protocol is a representative example, drawing from established methodologies for the synthesis of 7-substituted indolines.

Synthetic Strategy Overview

The overall synthetic strategy involves three key stages:

-

Protection of the Indoline Nitrogen: The secondary amine of the indoline starting material is protected with a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions in subsequent steps.

-

Introduction of a Precursor to the Aminomethyl Group at the 7-Position: This is typically achieved through electrophilic aromatic substitution or a directed ortho-metalation approach, followed by the introduction of a suitable functional group that can be converted to an aminomethyl group.

-

Conversion to the Aminomethyl Group: The precursor functional group is then converted to the final aminomethyl group.

Experimental Protocol

Materials:

-

7-Bromo-1H-indole or a suitable precursor

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

-

n-Butyllithium (n-BuLi)

-

N,N-Dimethylformamide (DMF)

-

Sodium borohydride (NaBH₄)

-

Ammonia in methanol

-

Tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Step 1: Boc Protection of 7-Bromoindole

-

To a solution of 7-bromo-1H-indole (1.0 eq) in dry dichloromethane (DCM), add di-tert-butyl dicarbonate (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford tert-butyl 7-bromo-1H-indole-1-carboxylate.

Step 2: Introduction of the Formyl Group

-

Dissolve the tert-butyl 7-bromo-1H-indole-1-carboxylate (1.0 eq) in dry tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add n-butyllithium (1.1 eq) to the solution and stir for 1 hour at -78 °C.

-

Add dry N,N-dimethylformamide (DMF) (1.2 eq) and continue stirring at -78 °C for 2 hours.

-

Allow the reaction to warm to room temperature and quench with saturated aqueous ammonium chloride.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield tert-butyl 7-formylindoline-1-carboxylate.

Step 3: Reductive Amination

-

Dissolve the tert-butyl 7-formylindoline-1-carboxylate (1.0 eq) in methanol.

-

Add a solution of ammonia in methanol (excess) and stir for 1 hour at room temperature.

-

Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

-

Stir the reaction at room temperature for 4-6 hours.

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Applications in Drug Discovery: A Gateway to Novel Therapeutics

The unique structural features of this compound make it a highly sought-after building block in the synthesis of drug candidates targeting a variety of diseases. The primary amine at the 7-position provides a versatile point of attachment for a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Kinase Inhibitors: A Prominent Application

A significant application of this indoline derivative is in the development of kinase inhibitors. Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer, inflammation, and neurodegenerative disorders.

The 7-amino group of the indoline scaffold can serve as a key hydrogen bond donor or acceptor, interacting with the hinge region of the ATP-binding pocket of kinases. By attaching various aromatic and heterocyclic moieties to this amino group, medicinal chemists can design potent and selective kinase inhibitors.

Sources

Biological activity of Tert-butyl 7-(aminomethyl)indoline-1-carboxylate

An In-Depth Technical Guide to the Predicted Biological Activity and Investigational Framework for Tert-butyl 7-(aminomethyl)indoline-1-carboxylate

Authored by a Senior Application Scientist

Foreword: The indoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] This guide focuses on a specific, yet under-characterized derivative: This compound . While direct biological data for this compound is not extensively published, its structural motifs—the indoline core, a reactive primary amine, and a Boc-protected nitrogen—provide a strong basis for predicting its pharmacological potential. This document serves as a technical roadmap for researchers and drug development professionals, synthesizing data from related analogues to build a rational framework for investigation. We will explore its predicted biological activities, outline robust experimental protocols for validation, and discuss the underlying mechanistic rationale.

Molecular Profile and Synthetic Considerations

This compound is a synthetic building block. The presence of the tert-butyloxycarbonyl (Boc) group on the indoline nitrogen serves as a protecting group, allowing for selective reactions at the 7-aminomethyl position. This primary amine is a critical handle for derivatization, enabling the exploration of structure-activity relationships (SAR).

Physicochemical Properties

A summary of the key computed and known properties provides a baseline for experimental design, particularly for solubility and formulation.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₀N₂O₂ | PubChem |

| Molecular Weight | 248.32 g/mol | PubChem |

| CAS Number | Not available for 7-isomer; 1086392-24-6 for 3-isomer | PubChem[4] |

| Predicted XLogP3 | 1.6 | PubChem[4] |

| Hydrogen Bond Donors | 1 | PubChem[4] |

| Hydrogen Bond Acceptors | 3 | PubChem[4] |

Rationale for Synthetic Access

While a specific synthesis for the 7-aminomethyl isomer is not detailed in the provided literature, a plausible route can be extrapolated from standard organic chemistry principles and related syntheses. A common approach involves the functionalization of a pre-formed indoline core. For instance, starting from tert-butyl 7-formylindoline-1-carboxylate, a direct reductive amination would yield the target compound.

Caption: A plausible synthetic route via reductive amination.

Predicted Biological Activities and Mechanistic Insights

The indoline nucleus is a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities including anti-inflammatory, anticancer, neurotrophic, and antimicrobial effects.[1][3][5] The following sections detail the most probable activities for this compound based on an analysis of its structural analogues.

Potential as a Dual 5-Lipoxygenase (5-LOX) and Soluble Epoxide Hydrolase (sEH) Inhibitor

Causality: A recent study identified an indoline-based compound as a potent dual inhibitor of 5-LOX and sEH, two key enzymes in inflammatory pathways.[6] The indoline moiety of that active compound (compound 73) was observed to interact with key residues in the active site of 5-LOX.[6] Given that this compound shares this core structure, it represents a promising starting point for developing novel anti-inflammatory agents. The aminomethyl group at the 7-position provides a vector for modification to optimize binding within the enzyme's active site.

Mechanism of Action:

-

5-LOX Inhibition: Reduces the production of leukotrienes, which are potent mediators of inflammation.

-

sEH Inhibition: Increases the levels of anti-inflammatory epoxy-fatty acids. Dual inhibition presents a synergistic approach to controlling inflammation, and derivatives have shown remarkable efficacy in in-vivo models of peritonitis and asthma.[6]

Caption: Dual inhibition of 5-LOX and sEH pathways.

Potential as an Anti-Neuroinflammatory and Neurotrophic Agent

Causality: A series of 3-aminomethylindole derivatives were found to potently inhibit the production of nitric oxide (NO) in microglia and promote neurite outgrowth in PC12 cells.[7] The aminomethyl group was crucial for these activities. Although our subject molecule is an indoline (a saturated indole), the structural similarity and the presence of the key aminomethyl functional group suggest a strong possibility for similar bioactivity.

Mechanism of Action: The anti-neuroinflammatory effects of related compounds were linked to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7] This was achieved through the suppression of the MAPK/NF-κB signaling pathways, which are central regulators of the inflammatory response in immune cells like microglia.[7] The neurotrophic effects are likely mediated through potentiation of nerve growth factor (NGF) signaling.

Potential as an Anticancer Agent

Causality: The indoline scaffold is present in numerous anticancer agents.[3][8] Sunitinib, a multi-kinase inhibitor, is based on an indolinone core. Other indoline derivatives have been shown to inhibit tubulin polymerization, arresting cancer cells in the G2/M phase and inducing apoptosis.[8] The core structure of this compound can be readily derivatized, particularly at the primary amine, to mimic the pharmacophores of known kinase or tubulin inhibitors.

Mechanism of Action:

-

Kinase Inhibition: The indoline scaffold can serve as a hinge-binding motif in the ATP-binding pocket of various kinases involved in cancer cell proliferation and survival.

-

Tubulin Polymerization Inhibition: Derivatives can bind to the colchicine-binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[8]

Framework for Experimental Validation

To systematically evaluate the predicted biological activities, a tiered screening approach is recommended. This workflow ensures that resources are used efficiently, starting with broad cytotoxicity assessments and moving to more specific functional assays.

Caption: Tiered workflow for experimental validation.

Tier 1: Cytotoxicity Assessment (MTT Assay)

This is a mandatory first step to determine the concentrations at which the compound can be tested without causing general cell death, and to identify any potential for broad cytotoxic anticancer activity.

Protocol:

-

Cell Seeding: Seed relevant cells (e.g., RAW 264.7 macrophages for inflammation studies, or a cancer cell line like A549) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.[9]

-

Compound Treatment: Prepare a serial dilution of the test compound in the appropriate cell culture medium. Treat the cells with this concentration gradient and incubate for 24-72 hours.[9]

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[9]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the resulting formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[10]

Tier 2: Primary Functional Screening

This assay quantifies the production of nitrite, a stable breakdown product of NO, which is a key inflammatory mediator produced by macrophages upon stimulation.

Protocol:

-

Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

-

Pre-treatment: Treat the cells with non-toxic concentrations of the test compound for 1-2 hours.

-

Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells. Include controls for unstimulated cells, LPS-only stimulated cells, and a positive control inhibitor.

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Griess Reaction: Transfer 50 µL of the cell supernatant to a new plate. Add 50 µL of Sulfanilamide solution followed by 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Quantify nitrite concentration using a sodium nitrite standard curve and calculate the percentage inhibition of NO production.

-

Anticancer Screening: Use the MTT assay protocol described above across a panel of cancer cell lines (e.g., lung, breast, colon) to identify selective activity.

-

Neurotrophic Screening (Neurite Outgrowth):

-

Seed PC12 cells on collagen-coated plates.

-

Treat cells with a suboptimal concentration of Nerve Growth Factor (NGF) in the presence of various concentrations of the test compound.

-

Incubate for 48-72 hours.

-

Fix the cells and visualize them using microscopy.

-

Quantify neurite outgrowth by measuring the percentage of cells bearing neurites longer than two cell body diameters.

-

Conclusion and Future Directions

This compound, while not extensively studied, stands as a molecule of significant potential. Its core indoline structure is a well-validated pharmacophore present in numerous approved drugs and clinical candidates.[5] The presence of a strategically placed and synthetically versatile aminomethyl group makes it an ideal starting point for library synthesis and SAR exploration.

Based on robust data from structurally related compounds, this molecule is predicted to have promising anti-inflammatory, neurotrophic, and anticancer activities.[3][6][7] The experimental framework provided in this guide offers a clear, logical, and efficient path to validating these predictions. Successful identification of a primary activity should be followed by more in-depth mechanistic studies, such as specific enzyme inhibition assays or Western blot analysis of key signaling pathways, to fully elucidate its mode of action. The journey from a promising chemical structure to a potential therapeutic agent is complex, but for this compound, the scientific rationale provides a compelling map for the road ahead.

References

-

Di Micco, S., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53407735, tert-Butyl 3-(aminomethyl)indoline-1-carboxylate. [Link]

-

Li, B., et al. (2023). Development and Application of Indolines in Pharmaceuticals. ChemistryOpen. [Link]

-

Wang, Y., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel 3-Aminomethylindole Derivatives as Potential Multifunctional Anti-Inflammatory and Neurotrophic Agents. Journal of Medicinal Chemistry. [Link]

-

Al-Hussain, S. A., et al. (2024). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Molecules. [Link]

-

Aday, B., et al. (2020). Synthesis, Characterization, Biological Activity and Molecular Modeling Studies of Novel Aminoguanidine Derivatives. ResearchGate. [Link]

-

Rode, M. A., et al. (2009). Synthesis and biological activities of some indoline derivatives. Journal of the Serbian Chemical Society. [Link]

-

Li, B., et al. (2023). Development and Application of Indolines in Pharmaceuticals. ResearchGate. [Link]

-

Yamai, Y., et al. (2017). CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. Arkivoc. [Link]

-

Ferreira, R. J., et al. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Molecules. [Link]

-

Chen, H., et al. (2021). Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-Influenza Virus Agents. Molecules. [Link]

-

Al-Ostath, O., et al. (2023). The Biological and Pharmacological Potentials of Indole-based Heterocycles. Letters in Drug Design & Discovery. [Link]

-

Naddaf, A., et al. (2018). Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. Journal of Medicinal Chemistry. [Link]

-

De Petrocellis, L., et al. (2021). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules. [Link]

-

El Bouakher, A., et al. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. Molbank. [Link]

-

Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. ResearchGate. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53407735, tert-Butyl 3-(aminomethyl)indoline-1-carboxylate. [Link]

-

Li, D., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. [Link]

Sources

- 1. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. tert-Butyl 3-(aminomethyl)indoline-1-carboxylate | C14H20N2O2 | CID 53407735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benthamscience.com [benthamscience.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design, Synthesis, and Biological Evaluation of Novel 3-Aminomethylindole Derivatives as Potential Multifunctional Anti-Inflammatory and Neurotrophic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

A Strategic Cornerstone in Modern Drug Discovery: Tert-butyl 7-(aminomethyl)indoline-1-carboxylate

Abstract

The indoline scaffold, a privileged structural motif in medicinal chemistry, is integral to a multitude of significant therapeutic agents.[1][2] Its distinct three-dimensional structure and versatile electronic characteristics facilitate precise interactions with numerous biological targets. This in-depth technical guide centers on a highly valuable derivative, Tert-butyl 7-(aminomethyl)indoline-1-carboxylate, and its increasingly pivotal role as a strategic building block in modern drug discovery. This guide will cover its synthesis, chemical reactivity, and a comprehensive analysis of its use in designing and developing novel therapeutics, complete with mechanistic insights and detailed experimental protocols. This document is tailored for researchers, medicinal chemists, and drug development professionals aiming to utilize this versatile intermediate in their research.

Table of Contents

-

Introduction: The Significance of the Indoline Scaffold

-

1.1. Structural and Electronic Properties of Indoline

-

1.2. Emergence of this compound as a Key Intermediate

-

-

Synthesis and Characterization

-

2.1. Retrosynthetic Strategy and Common Synthetic Pathways

-

2.2. Detailed Synthesis Protocol

-

2.3. Spectroscopic and Chromatographic Analysis

-

-

Medicinal Chemistry Applications: Targeting a Spectrum of Diseases

-

3.1. Case Study 1: Crafting Novel Kinase Inhibitors

-

3.2. Case Study 2: Role in G-Protein Coupled Receptor (GPCR) Ligand Design

-

3.3. Case Study 3: Application as a Scaffold for Proteolysis-Targeting Chimeras (PROTACs)

-

-

Experimental Protocols and Strategic Implementation

-

4.1. Protocol for N-alkylation of the Indoline Nitrogen

-

4.2. Protocol for Amide Coupling with the Aminomethyl Moiety

-

4.3. Strategic Removal of the Boc Protecting Group

-

-

References

Introduction: The Significance of the Indoline Scaffold

Structural and Electronic Properties of Indoline

The indoline ring system, a bicyclic heterocyclic amine, is a fundamental component of many natural products and synthetic drugs.[2][3][4][5] Its partially saturated structure confers a unique three-dimensional shape, which is often essential for high-affinity binding to protein targets. The nitrogen atom can function as both a hydrogen bond donor and acceptor, and the benzene ring can participate in hydrophobic interactions with amino acid residues in protein binding pockets.[1]

Emergence of this compound as a Key Intermediate

This compound has become a valuable asset in medicinal chemistry. The tert-butoxycarbonyl (Boc) protecting group on the indoline nitrogen deactivates the ring, preventing unwanted side reactions, and can be easily removed in the later stages of synthesis. The aminomethyl group at the 7-position provides a primary amine, a versatile functional group for creating a wide array of functionalities. This strategic placement allows for systematic exploration of structure-activity relationships (SAR) in drug discovery.

Figure 1: Key structural features and applications of the title compound.

Synthesis and Characterization

Retrosynthetic Strategy and Common Synthetic Pathways

The synthesis of this compound generally starts from commercially available 7-nitroindoline. The process involves two main steps: protecting the indoline nitrogen and reducing the nitro group to an amine. Protecting the indoline nitrogen first is often the preferred method to prevent side reactions during the reduction of the nitro group.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. From Nature to Drug Discovery: The Indole Scaffold as a ‘Pr...: Ingenta Connect [ingentaconnect.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

A Strategic Guide to Tert-butyl 7-(aminomethyl)indoline-1-carboxylate in Modern Organic Synthesis

Abstract

Tert-butyl 7-(aminomethyl)indoline-1-carboxylate has emerged as a cornerstone building block in contemporary organic synthesis, particularly in the design and development of novel therapeutics. Its structurally optimized indoline core, featuring an orthogonally protected nitrogen and a strategically placed primary amine, presents a versatile scaffold for constructing complex molecular architectures with high precision. This in-depth technical guide provides a comprehensive overview of the synthesis, reactivity, and strategic application of this compound. We delve into the causality behind proven experimental protocols and showcase its utility in the synthesis of high-value molecules, such as kinase inhibitors, offering researchers and drug development professionals a practical framework for leveraging this reagent in their synthetic campaigns.

Introduction: The Strategic Imperative of the 7-Substituted Indoline Scaffold

The indoline framework is a privileged motif in medicinal chemistry, forming the structural basis of numerous biologically active compounds. Its rigid, bicyclic nature provides a defined vector for substituents, enabling precise interactions with protein binding sites. The specific architecture of this compound offers a distinct synthetic advantage through orthogonal functionalization.

The tert-butyloxycarbonyl (Boc) group at the 1-position serves as a robust protecting group for the indoline nitrogen, stable to a wide range of reaction conditions used to modify the primary amine. It can, however, be cleanly removed under acidic conditions, allowing for subsequent late-stage functionalization of the heterocyclic core. The primary aminomethyl group at the C7 position acts as a versatile synthetic handle, ideally positioned to allow moieties to probe deep into enzyme active sites or to modulate the physicochemical properties of the final molecule. This dual functionality makes it an invaluable tool for systematically exploring structure-activity relationships (SAR) in drug discovery programs.

Physicochemical Properties and Handling

A comprehensive understanding of the reagent's properties is fundamental to its effective use and storage.

| Property | Value | Source |

| Molecular Formula | C14H20N2O2 | [1] |

| Molecular Weight | 248.32 g/mol | N/A |

| Appearance | Off-white to yellow solid | N/A |

| CAS Number | 474343-23-6 / 1086392-30-4 | [1] |

| Purity | ≥95% | [1] |

| Storage | Store at 2-8°C, protect from light and moisture | N/A |

Handling Guidance: this compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. Avoid inhalation of dust and direct contact with skin and eyes.

Synthesis and Availability

While this building block is commercially available from various suppliers, an in-house synthesis may be necessary for large-scale campaigns. A reliable and scalable route begins with a protected 7-cyanoindole, which undergoes reduction to furnish the desired aminomethyl group. This process underscores a common and effective strategy for introducing this key functional group.[2][3]

Synthetic Workflow Overview:

Caption: A validated synthetic route to the target compound.

Authoritative Grounding: The synthesis of 7-(aminomethyl)indoles via the reduction of 7-cyanoindoles is a well-established method in the literature.[2][3] This transformation can be effectively achieved using various reducing agents, including catalytic hydrogenation (e.g., H2 over Palladium on carbon) or chemical hydrides like lithium aluminum hydride (LiAlH4). The choice of reagent depends on the substrate's functional group tolerance and the desired scale of the reaction.

Core Reactivity and Strategic Applications

The synthetic power of this building block lies in the chemoselective reactivity of the C7-aminomethyl group, while the Boc-protected nitrogen remains inert. This allows for precise and predictable molecular elaboration.

Amide Bond Formation

One of the most fundamental and reliable transformations is the acylation of the primary amine to form a stable amide linkage. This is frequently employed to connect the indoline core to other fragments of a target molecule.

Experimental Protocol: Standard Amide Coupling

-

Reactant Preparation: In a clean, dry flask, dissolve this compound (1.0 eq) and the desired carboxylic acid (1.1 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Coupling Agent Addition: Add a peptide coupling reagent (e.g., HATU, 1.2 eq) followed by a non-nucleophilic organic base (e.g., N,N-diisopropylethylamine (DIPEA), 2.0 eq).

-

Reaction Monitoring: Stir the mixture at ambient temperature for 4-18 hours. Monitor the reaction's progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Aqueous Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic phase sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate (NaHCO3), and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Coupling Reagent: HATU is a highly efficient coupling reagent that minimizes side reactions and often leads to high yields, even with sterically hindered substrates.

-

Base: DIPEA is a bulky, non-nucleophilic base essential for activating the carboxylic acid via the coupling reagent without competing as a nucleophile in the reaction.

-

Work-up Sequence: The sequential acidic and basic washes are a self-validating system to ensure the complete removal of unreacted starting materials, coupling byproducts, and the base, which is critical for obtaining a clean product and simplifying purification.

Reductive Amination

Reductive amination provides a powerful method for forming C-N bonds, converting the primary amine into secondary or tertiary amines by reacting it with aldehydes or ketones.

Workflow for Reductive Amination:

Caption: The key stages of the reductive amination process.

Experimental Protocol: Reductive Amination

-

Initial Solution: Dissolve this compound (1.0 eq) and the corresponding aldehyde or ketone (1.1 eq) in a suitable solvent like 1,2-dichloroethane (DCE) or methanol.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine or iminium ion intermediate. A catalytic amount of acetic acid can be added to facilitate this step, particularly for ketones.

-

Reducing Agent Addition: Add a mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq), in portions.

-

Reaction Completion: Continue stirring at room temperature for 3-24 hours, monitoring by LC-MS until the starting amine is consumed.

-

Quench and Work-up: Carefully quench the reaction by adding a saturated aqueous solution of NaHCO3. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, and concentrate. Purify the product via flash chromatography.

Trustworthiness of the Protocol: This protocol is inherently reliable due to the choice of sodium triacetoxyborohydride. It is a mild reducing agent that selectively reduces the protonated imine intermediate much faster than the starting carbonyl compound, thereby minimizing the formation of alcohol byproducts. This chemoselectivity is a hallmark of a robust and trustworthy method.

Boc-Deprotection and N-Functionalization

The final strategic step in many synthetic sequences is the deprotection of the indoline nitrogen, which unveils a new site for functionalization. This is typically accomplished under acidic conditions.

Orthogonal Deprotection and Functionalization Strategy:

Caption: A powerful orthogonal strategy for scaffold elaboration.

The resulting free secondary amine on the indoline ring can then be subjected to a variety of transformations, such as palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to form C-N bonds with aryl halides, or standard N-alkylation. This powerful orthogonal approach is a key reason for this building block's prevalence in medicinal chemistry.

Case Study: Application in the Synthesis of Kinase Inhibitors

The strategic value of this compound is exemplified in the synthesis of potent kinase inhibitors, where precise positioning of functional groups is paramount for achieving high affinity and selectivity. The 7-aminomethyl group often serves as an anchor point for a side chain that can interact with specific pockets of a kinase active site.

For example, in the development of novel inhibitors, this building block could be acylated with a substituted pyrimidine carboxylic acid—a common hinge-binding motif in kinase inhibitors. Following this coupling, the Boc group can be removed, and the newly revealed indoline nitrogen can be arylated to introduce a substituent that improves pharmacokinetic properties or targets a solvent-exposed region of the protein. This modular and convergent approach allows for the rapid generation of focused compound libraries to accelerate SAR studies and identify clinical candidates.

Conclusion

This compound is a highly valuable and versatile building block for modern organic synthesis. Its pre-installed and orthogonally protected functional groups provide a streamlined and logical pathway for the construction of complex, multi-substituted indoline derivatives. By understanding the causal principles behind the selection of reagents and reaction conditions for its modification, researchers can harness the full synthetic potential of this compound. This guide has outlined the key properties, synthesis, and reactivity patterns, providing a robust foundation for its successful implementation in the discovery and development of next-generation therapeutics.

References

-

Kandemir, H., Sengul, I. F., Kumar, N., & Black, D. S. (2016). Synthesis of a 7-(aminomethyl)indole and related bis-indole derivatives. ARKIVOC, 2016(4), 288-295. [Link]

-

Kandemir, H., Sengul, I. F., Kumar, N., & Black, D. S. (2016). Synthesis of a 7-aminomethylindole and related bis-indole derivatives. ResearchGate. [Link]

-

This compound. (n.d.). NanjJing Chemlin Chemical Co.,Ltd. Retrieved January 21, 2026, from [Link]

Sources

A Technical Guide to the Indoline Scaffold: From Discovery to Therapeutic Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indoline scaffold, a heterocyclic motif consisting of a fused benzene and pyrrolidine ring, stands as a cornerstone in medicinal chemistry. Its history is deeply intertwined with that of its aromatic precursor, indole, first isolated in 1866.[1] Early chemical explorations involving the reduction of the indole ring's 2,3-double bond paved the way for the discovery and appreciation of the indoline core.[1] This guide provides a comprehensive overview of the indoline scaffold, beginning with its fundamental physicochemical properties that render it a "privileged structure" in drug design. We will explore its natural origins, delve into key synthetic methodologies for its construction, and analyze its role in several FDA-approved therapeutics. The narrative culminates with detailed, field-proven experimental protocols for the biological evaluation of indoline-based compounds, offering a robust resource for professionals in drug discovery and development.

Introduction: The Indoline Scaffold - An Enduring Motif in Medicinal Chemistry

The indoline core is a deceptively simple bicyclic structure that has demonstrated remarkable versatility as a pharmacophore. Its significance stems from a unique combination of structural and electronic features. Unlike the planar, aromatic indole, the 2,3-dihydro-1H-indole, or indoline, possesses a non-aromatic, saturated five-membered ring. This feature introduces a three-dimensional geometry and conformational flexibility that allows for precise spatial orientation of substituents, a critical factor for high-affinity binding to complex biological targets like enzymes and receptors.

The concept of "privileged structures," first described by Evans in 1988, refers to molecular frameworks capable of serving as ligands for a diverse array of biological targets.[2][3] The indoline scaffold is a quintessential example of such a framework.[1] Its rigid bicyclic core provides a stable anchoring point, while the nitrogen atom and various positions on both rings are amenable to functionalization, allowing chemists to fine-tune pharmacokinetic and pharmacodynamic properties. This inherent modularity has made the indoline scaffold a recurring motif in successful drug discovery campaigns, spanning multiple therapeutic areas.

Section 1: The Privileged Nature of the Indoline Scaffold

The utility of the indoline scaffold in medicinal chemistry is not coincidental; it arises from a confluence of favorable physicochemical properties. These characteristics allow it to effectively mimic endogenous ligands and fit into specific binding pockets.

-

Three-Dimensionality and Conformational Restraint : The non-planar pyrrolidine ring endows the scaffold with a defined 3D architecture. This pre-organized conformation can reduce the entropic penalty upon binding to a target protein, leading to higher affinity.

-

Hydrogen Bonding Capability : The secondary amine within the pyrrolidine ring is a potent hydrogen bond donor and acceptor, enabling crucial interactions with amino acid residues in a protein's active site.

-

Synthetic Tractability : The scaffold is readily accessible through various synthetic routes and offers multiple sites for chemical modification (the N-H position, the benzene ring, and the pyrrolidine ring), allowing for extensive Structure-Activity Relationship (SAR) studies.

-

Favorable Physicochemical Profile : Indoline-containing molecules often exhibit "drug-like" properties, including good metabolic stability and the ability to cross cell membranes.

The diagram below illustrates the key features that contribute to the indoline scaffold's status as a privileged structure in drug discovery.

Caption: Logical relationship of indoline's properties.

Section 2: The Indoline Scaffold in Nature and Pharmaceuticals

The indoline scaffold is not merely a synthetic curiosity; it is a recurring motif in a wide array of natural products, particularly alkaloids.[4] These natural compounds have often served as the inspiration or starting point for drug discovery programs. The prevalence of this scaffold in nature suggests an evolutionary selection for structures with inherent biological activity.[5][6]

This natural precedent is mirrored in modern medicine, with numerous FDA-approved drugs incorporating the indoline core. These drugs span a wide range of therapeutic areas, highlighting the scaffold's versatility in targeting different biological systems.

| Drug Name | Trade Name(s) | Target(s) | Therapeutic Area | Year of First Approval |

| Perindopril | Coversyl, Aceon | Angiotensin-Converting Enzyme (ACE) | Hypertension, Heart Failure | 1988[7] |

| Indapamide | Lozol, Natrilix | Na+/Cl- Symporter, Vascular Smooth Muscle | Hypertension, Edema | 1983 |

| Nintedanib | Ofev, Vargatef | VEGFR, FGFR, PDGFR | Idiopathic Pulmonary Fibrosis, Cancer | 2014[8][9] |

Section 3: Mechanism of Action Deep Dive: Case Studies

To appreciate the functional significance of the indoline scaffold, we will examine the mechanisms of action of key drugs that feature this core.

Perindopril: An Angiotensin-Converting Enzyme (ACE) Inhibitor

Perindopril is a prodrug that is metabolized in the liver to its active form, perindoprilat.[7] Perindoprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[10] ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), where it catalyzes the conversion of the inactive angiotensin I to the potent vasoconstrictor angiotensin II.[10][11][12] By inhibiting ACE, perindoprilat decreases the levels of angiotensin II, leading to vasodilation (widening of blood vessels) and reduced aldosterone secretion.[10][12][13] This dual action results in lower blood pressure and a reduced workload on the heart, making it an effective treatment for hypertension and heart failure.[12][13]

Indapamide: A Thiazide-Like Diuretic with Vasodilatory Properties

Indapamide exhibits a dual mechanism of action.[14] Primarily, it acts as a diuretic by inhibiting the reabsorption of sodium and chloride ions in the distal convoluted tubules of the kidneys.[15][16] This leads to increased excretion of water and electrolytes, reducing blood volume and consequently lowering blood pressure.[15][17] Uniquely among diuretics, indapamide also possesses a direct vasodilatory effect on vascular smooth muscle, which is thought to involve modulation of calcium ion flux.[18] This direct vascular action contributes significantly to its antihypertensive efficacy.[14][18]

Nintedanib: A Multi-Targeted Tyrosine Kinase Inhibitor

Nintedanib is a small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs), including Vascular Endothelial Growth Factor Receptors (VEGFR 1-3), Fibroblast Growth Factor Receptors (FGFR 1-3), and Platelet-Derived Growth Factor Receptors (PDGFR α and β).[8][9][19] These receptors are critically involved in the signaling pathways that drive angiogenesis (the formation of new blood vessels) and fibrosis (the scarring of tissue).[20] In conditions like idiopathic pulmonary fibrosis (IPF), these pathways are dysregulated, leading to excessive fibroblast proliferation and deposition of extracellular matrix.[20] By competitively binding to the ATP-binding pocket of these kinases, nintedanib blocks downstream signaling, thereby inhibiting fibroblast proliferation, migration, and transformation, which slows the progression of the fibrotic disease.[8][9][20]

The following diagram illustrates the inhibitory action of Nintedanib on key pro-fibrotic signaling pathways.

Caption: Nintedanib's inhibition of pro-fibrotic pathways.

Section 4: Synthetic Strategies for Accessing the Indoline Core

The construction of the indoline scaffold is a well-established area of organic synthesis, with numerous methods developed over the years. The choice of a specific route often depends on the desired substitution pattern and the availability of starting materials.

Key Synthetic Approaches:

-

Reduction of Indoles : The most direct method involves the chemical reduction of a corresponding indole. Various reducing agents, from catalytic hydrogenation (e.g., H₂, Pd/C) to chemical reductants (e.g., NaBH₃CN, Zinc in acid), can be employed to saturate the 2,3-double bond.

-

Fischer Indole Synthesis and Subsequent Reduction : A classic two-step approach where an aryl hydrazine and a ketone or aldehyde are first condensed and cyclized under acidic conditions to form an indole, which is then reduced as described above.[21]

-

Palladium-Catalyzed Intramolecular Cyclizations : Modern methods often rely on transition-metal catalysis. For example, palladium-catalyzed C-H activation/amination reactions can form the indoline ring in a highly efficient and regioselective manner from suitable N-substituted 2-alkenylanilines.[21]

-

Reductive Cyclization of 2-Nitrostyrenes : This powerful method involves the reduction of the nitro group in a 2-nitrostyrene derivative, which triggers a spontaneous intramolecular cyclization to form the indoline core.

Section 5: Experimental Protocols for Biological Evaluation

The trustworthiness of any drug discovery program relies on robust and reproducible biological assays. Here, we provide detailed, step-by-step methodologies for two common assays used to evaluate the activity of indoline-based compounds, such as those targeting kinases or cell proliferation.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific protein kinase. The assay measures the amount of ATP remaining after the kinase reaction; lower kinase activity (due to inhibition) results in more ATP and a stronger luminescent signal.[22]

Materials:

-

Kinase of interest, substrate peptide/protein, and reaction buffer.

-

ATP solution (concentration optimized for the specific kinase).

-

Test compound (e.g., an indoline derivative) serially diluted in DMSO.

-

Positive control inhibitor (e.g., Staurosporine).

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

-

White, opaque 96- or 384-well microplates.

-

Multichannel pipettes and a plate reader capable of measuring luminescence.

Methodology:

-

Compound Plating : Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 1 µL) of each concentration into the wells of the assay plate. Include wells for a positive control inhibitor and a DMSO-only negative control (0% inhibition).

-

Kinase Addition : Prepare a solution of the kinase in reaction buffer. Add the kinase solution (e.g., 10 µL) to all wells.

-

Pre-incubation : Gently mix the plate and incubate at room temperature for 10-15 minutes. This step allows the test compound to bind to the kinase before the reaction is initiated.

-

Reaction Initiation : Prepare a solution containing the kinase substrate and ATP in reaction buffer. Add this solution (e.g., 10 µL) to all wells to start the kinase reaction.

-

Reaction Incubation : Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a defined period (e.g., 60 minutes).

-

Signal Detection : Equilibrate the plate and the ATP detection reagent to room temperature. Add the detection reagent (e.g., 20 µL) to each well. This reagent stops the kinase reaction and initiates the luminescent signal generation.

-

Signal Incubation : Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition : Measure the luminescence of each well using a plate reader.

-

Data Analysis : Plot the luminescent signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

The workflow for this assay is visualized below.

Caption: Workflow for a luminescence-based kinase assay.

Protocol: Cell Viability Assay (MTT-Based)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, or cytotoxicity.[23][24] Metabolically active, viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[23][24] The amount of formazan produced is proportional to the number of living cells.[25][26]

Materials:

-

Cell line of interest cultured in appropriate medium.

-

Test compound (e.g., an indoline derivative) serially diluted.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[25]

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).[27]

-

Clear, flat-bottomed 96-well cell culture plates.

-

Spectrophotometer (ELISA reader) capable of reading absorbance at ~570 nm.

Methodology:

-

Cell Seeding : Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight (37°C, 5% CO₂) to allow cells to attach.

-

Compound Treatment : Add various concentrations of the test compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition : After the incubation period, add 10 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[23]

-

Formazan Formation : Return the plate to the incubator for 2-4 hours. During this time, viable cells will convert the MTT into visible purple formazan crystals.

-

Crystal Solubilization : Carefully remove the culture medium from the wells. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[27] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[25]

-

Absorbance Reading : Measure the absorbance of the samples at a wavelength between 550 and 600 nm.[23] A reference wavelength of >650 nm can be used to subtract background noise.[23]

-

Data Analysis : Subtract the absorbance of blank wells (medium + MTT + solubilizer only) from all readings. Express the results as a percentage of the vehicle control and plot against compound concentration to determine the IC₅₀ or GI₅₀ (concentration for 50% growth inhibition).

Conclusion: The Enduring and Evolving Legacy of the Indoline Scaffold

From its origins as a simple derivative of indole to its current status as a privileged scaffold, the indoline core has proven to be an exceptionally valuable motif in medicinal chemistry. Its unique combination of a defined three-dimensional structure, hydrogen bonding capacity, and synthetic versatility has enabled the development of a diverse range of therapeutics targeting different disease pathologies. The success of drugs like Perindopril, Indapamide, and Nintedanib is a testament to the scaffold's power. As synthetic methodologies become more sophisticated and our understanding of biological targets deepens, the indoline scaffold is poised to remain a central and enduring element in the design and discovery of future medicines.

References

- Perindopril - Wikipedia. (n.d.).

- Perindopril: Package Insert / Prescribing Information / MOA. (2024, March 25). Drugs.com.

- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.

- Nintedanib - Wikipedia. (n.d.).

- Wollin, L., Wex, E., Pautsch, A., Schnapp, G., Hostettler, K. E., Stowasser, S., & Kolb, M. (2015). Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis.

- An overview of the pharmacology and clinical efficacy of indapamide sustained release. (n.d.). PubMed.

- MTT assay protocol. (n.d.). Abcam.

- Mechanism of Action | OFEV® (nintedanib) capsules. (n.d.). Boehringer Ingelheim Portal for HealthCare Professionals.

- What is the mechanism of Perindopril Arginine? (2024, July 17). Patsnap Synapse.

- CyQUANT MTT Cell Proliferation Assay Kit Protocol. (n.d.). Thermo Fisher Scientific - US.

- What is the mechanism of Indapamide? (2024, July 17). Patsnap Synapse.

- Discovery and history of indoline compounds. (n.d.). Benchchem.

- Privileged Scaffolds for Library Design and Drug Discovery. (n.d.). PMC - NIH.

- The possible mode of action of indapamide: a review. (n.d.). PubMed.

- Protocol for Cell Viability Assays. (2022, January 18). BroadPharm.

- What is the mechanism of Perindopril Erbumine? (2024, July 17). Patsnap Synapse.

- Indapamide: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024, May 30). WebMD.

- Pharmacology of Indapamide (Lozol) ; Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, January 18). YouTube.

- The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. (2021, November 16). MDPI.

- Privileged Structures. (n.d.). OpenOChem Learn.

- Nintedanib - Grokipedia. (n.d.).

- Novel Mechanisms for the Antifibrotic Action of Nintedanib. (n.d.). PMC - PubMed Central.

- What is Perindopril Erbumine used for? (2024, June 14). Patsnap Synapse.

- The Thin Line between Promiscuous and Privileged Structures in Medicinal Chemistry. (n.d.).

- Cell Viability Assays. (2013, May 1). Assay Guidance Manual - NCBI Bookshelf - NIH.

- The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. (n.d.). MDPI.

- Chapter 1. Privileged Scaffolds in Medicinal Chemistry: An Introduction. (n.d.). ResearchGate.

- Recent strategy for the synthesis of indole and indoline skeletons in natural products. (n.d.). Chemical Communications (RSC Publishing).

- Application Notes and Protocols for Kinase Activity Assays. (n.d.). Benchchem.

- Recent advances in the synthesis of indoles and their applications. (2025, September 25). RSC Publishing.

- Indole synthesis: a review and proposed classification. (n.d.). PMC - NIH.

- Notable natural products and drugs containing indoline scaffolds. (n.d.). ResearchGate.

- Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C H activation. (2021, March 4).

- In vitro kinase assay. (2023, September 23). Protocols.io.

- Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. (n.d.). PMC.

- Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. (n.d.). NIH.

- Synthesis of Medicinally Important Indole Derivatives: A Review. (n.d.).

- Evolution of 3-(4-hydroxyphenyl)indoline-2-one as a scaffold for potent and selective anticancer activity. (n.d.). PMC - NIH.

- Evolution of 3-(4-hydroxyphenyl)indoline-2-one as a scaffold for potent and selective anticancer activity. (2022, May 9). Illinois Experts.

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (n.d.). PMC - PubMed Central.

- Kinase assays. (2020, September 1). BMG LABTECH.

- Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. (n.d.). PMC - PubMed Central.

- Indole-containing sp2/3 hybrid FDA approved drugs. (n.d.). ResearchGate.

- InhibiScreen Kinase Inhibitor Assay Technical Video. (2016, December 16). YouTube.

- Kinase Assay Kit. (n.d.). Sigma-Aldrich.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent strategy for the synthesis of indole and indoline skeletons in natural products - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Perindopril - Wikipedia [en.wikipedia.org]

- 8. Nintedanib - Wikipedia [en.wikipedia.org]

- 9. grokipedia.com [grokipedia.com]

- 10. drugs.com [drugs.com]

- 11. What is the mechanism of Perindopril Arginine? [synapse.patsnap.com]

- 12. What is the mechanism of Perindopril Erbumine? [synapse.patsnap.com]

- 13. What is Perindopril Erbumine used for? [synapse.patsnap.com]

- 14. An overview of the pharmacology and clinical efficacy of indapamide sustained release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. What is the mechanism of Indapamide? [synapse.patsnap.com]

- 16. youtube.com [youtube.com]

- 17. Indapamide: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 18. The possible mode of action of indapamide: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pardon Our Interruption [pro.boehringer-ingelheim.com]

- 20. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. bmglabtech.com [bmglabtech.com]

- 23. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 24. broadpharm.com [broadpharm.com]

- 25. MTT assay protocol | Abcam [abcam.com]

- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

An In-depth Technical Guide to the Solubility and Stability of Tert-butyl 7-(aminomethyl)indoline-1-carboxylate

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of tert-butyl 7-(aminomethyl)indoline-1-carboxylate, a key intermediate in pharmaceutical synthesis. This document delves into the core physicochemical properties of the molecule, offering field-proven methodologies for its characterization. Detailed experimental protocols for determining both kinetic and thermodynamic solubility are presented, alongside a thorough examination of the compound's stability under various stress conditions as encountered in forced degradation studies. The guide aims to equip researchers and drug development professionals with the necessary knowledge to effectively handle, formulate, and analyze this important chemical entity, ensuring the integrity and success of their research and development endeavors.

Introduction: Understanding the Core Molecule

This compound is a bifunctional molecule featuring a substituted indoline core. The indoline nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, a common strategy in organic synthesis to mask the reactivity of an amine. The presence of a primary aminomethyl group at the 7-position provides a reactive handle for further chemical modification. This unique combination of a protected indoline and a reactive side chain makes it a valuable building block in the synthesis of a variety of complex molecules, particularly in the realm of drug discovery.

A thorough understanding of its solubility and stability is paramount for its effective use. Solubility dictates the choice of appropriate solvent systems for reactions and purifications, as well as its behavior in biological assays. Stability, on the other hand, informs handling, storage, and the potential degradation pathways that could impact the purity and efficacy of downstream products.

Key Structural Features:

-

Indoline Core: A bicyclic heteroaromatic system that can be susceptible to oxidation.

-

Tert-butyloxycarbonyl (Boc) Group: A bulky protecting group that is stable to many reagents but labile under acidic conditions.

-

Aminomethyl Group: A primary amine that is nucleophilic and can participate in a variety of chemical reactions.

Below is a diagram illustrating the workflow for assessing the key attributes of this compound.

Caption: Workflow for Characterization.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior. While experimental data for this specific molecule is not extensively published, computational predictions from reputable sources like PubChem provide valuable initial insights.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₀N₂O₂ | [1] |

| Molecular Weight | 248.32 g/mol | [1] |

| XLogP3 | 1.6 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

The positive XLogP3 value suggests a degree of lipophilicity, which is expected to influence its solubility in organic solvents. The presence of hydrogen bond donors and acceptors indicates the potential for interactions with protic solvents.

Solubility Profile: A Practical Guide

The solubility of a compound is a critical parameter that influences its utility in both chemical synthesis and biological applications. For drug discovery, poor aqueous solubility can be a significant hurdle for bioavailability. This section outlines methodologies to determine the solubility of this compound.

General Solubility Considerations

Based on its structure, a qualitative solubility profile can be predicted:

-

Good Solubility: Expected in a range of common organic solvents such as methanol, ethanol, isopropanol, acetonitrile, and tetrahydrofuran. This is due to the organic nature of the indoline ring and the Boc group.

-

Limited Aqueous Solubility: The presence of the large, nonpolar Boc group and the indoline core is likely to limit its solubility in water, especially at neutral pH. The aminomethyl group may impart some aqueous solubility, particularly at acidic pH where it would be protonated.

Experimental Determination of Solubility

To obtain quantitative data, two primary types of solubility assays are recommended: kinetic and thermodynamic.

This high-throughput method is ideal for early-stage discovery to quickly assess the solubility of a compound from a DMSO stock solution.

Principle: A concentrated stock solution of the compound in DMSO is diluted into an aqueous buffer. The concentration at which the compound precipitates is determined, often by nephelometry (light scattering) or UV spectroscopy after filtration.

Experimental Protocol: Nephelometric Method

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO.

-

Addition of Aqueous Buffer: To each well, add a phosphate-buffered saline (PBS, pH 7.4) to achieve the desired final compound concentrations (e.g., ranging from 1 to 200 µM) and a final DMSO concentration of ≤1%.

-

Incubation: Incubate the plate at room temperature (or 37°C) for a set period (e.g., 2 hours) with gentle shaking.

-